![molecular formula C12H17N5O3 B2791091 ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate CAS No. 919857-39-9](/img/structure/B2791091.png)
ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate
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Overview
Description
This compound is a carbamate ester, which is a category of organic compounds with the general formula R2NC(O)OR . The term includes organic compounds such as the ester ethyl carbamate . Carbamates are formally derived from carbamic acid (NH2COOH) .
Synthesis Analysis
The synthesis of carbamate esters arises via alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines . Another method of formation is through the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of tert-Butyl carbamate is 117.1463 .Chemical Reactions Analysis
Carbamates undergo various reactions. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl carbamate, include a molecular weight of 117.15 . It is used in laboratory chemicals .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some key aspects include:
Antibacterial and Antifungal Activity: Studies have evaluated the antibacterial and antifungal properties of this compound against various microorganisms. While it exhibits moderate activity, further optimization could lead to more potent antimicrobial agents .
Anticancer Potential: The conformational flexibility of the piperazine ring in this compound allows for favorable interactions with macromolecules. Researchers have investigated its potential as an anticancer agent .
Amides and Sulphonamides: Researchers have used it to synthesize amides and sulphonamides, which find applications in various fields .
Mannich Bases and Schiff’s Bases: The compound participates in the synthesis of Mannich bases and Schiff’s bases, both of which have diverse biological activities .
Natural Product Synthesis
The compound plays a role in the synthesis of biologically active natural products. Notably:
- Indiacen A and Indiacen B : It serves as a precursor to these natural products, which have potential therapeutic applications. These compounds exhibit anticancer, anti-inflammatory, and other pharmacological activities .
Heterocyclic Chemistry
The compound’s pyrazolo[3,4-d]pyrimidine core contributes to its significance in heterocyclic chemistry:
- Pyrazolo[3,4-b]pyridines : Researchers have described over 300,000 derivatives of this class, which are included in numerous patents. These compounds have diverse applications .
Synthetic Strategies
Efforts to synthesize this compound have led to the development of efficient synthetic routes:
Future Directions
properties
IUPAC Name |
ethyl N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-5-20-11(19)15-16-7-13-9-8(10(16)18)6-14-17(9)12(2,3)4/h6-7H,5H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESQWYYIIPVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate |
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